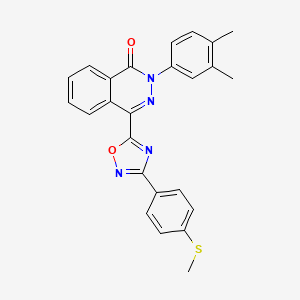

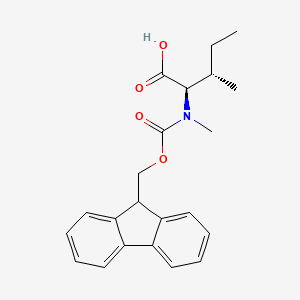

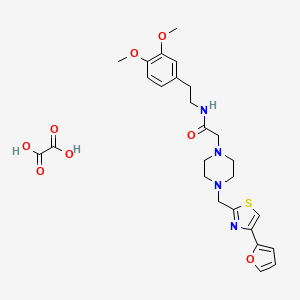

![molecular formula C17H22N4OS B2609193 N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1208461-66-8](/img/structure/B2609193.png)

N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a chemical compound. It is part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Molecular Structure Analysis

Thiazoles, which are part of the compound’s structure, are five-membered heterocyclic compounds containing sulfur and nitrogen . They can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique

Radiosynthesis and Imaging Applications

A novel positron emission tomography (PET) radiotracer, closely related to N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, was developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains, showing high binding affinity and selective inhibitor response. This tracer facilitates the visualization of FAAH distribution, critical for understanding its role in various neurological conditions (Shimoda et al., 2015).

Antimicrobial and Anticancer Applications

Derivatives of thiazolidinones and thiazole, incorporating piperazine structures similar to the compound , have demonstrated antimicrobial activity against various bacteria and fungi. This includes a significant potential in the development of novel antimicrobial agents (Patel et al., 2012). Additionally, compounds with piperazine substituents have been identified for their anticancer activity in an international scientific program, showcasing the utility of such structures in developing therapeutic agents against cancer (Turov, 2020).

Analgesic Agents Development

The compound DPI-3290, structurally related to this compound, has been studied for its analgesic properties and limited effects on respiratory function, highlighting the potential of such compounds in pain management with reduced side effects (Gengo et al., 2003).

Synthesis and Evaluation of Bioactive Compounds

Research has been conducted on the synthesis of novel compounds incorporating piperazine and thiazole derivatives for antimicrobial and antiviral activities. This includes the development of molecules with potential applications in treating infectious diseases and exploring new therapeutic options (Reddy et al., 2013).

Propriétés

IUPAC Name |

4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-4-7-18-16(22)20-8-10-21(11-9-20)17-19-15-13(3)12(2)5-6-14(15)23-17/h4-6H,1,7-11H2,2-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPOKCCMPRTGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

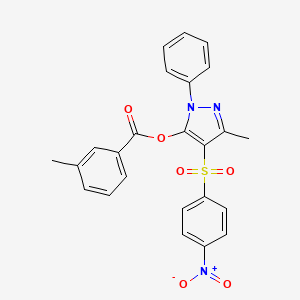

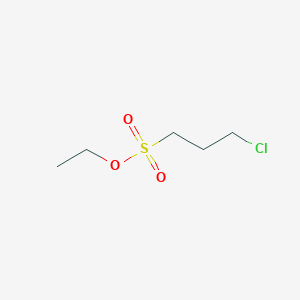

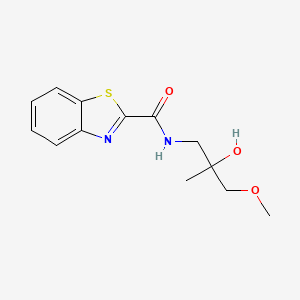

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)

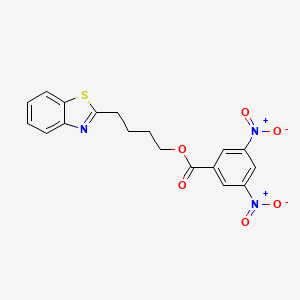

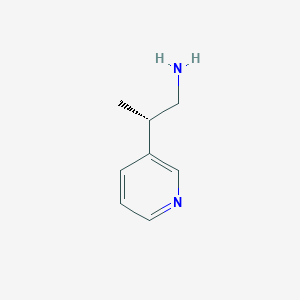

![ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2609119.png)

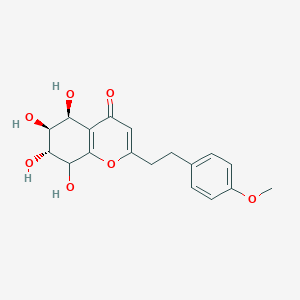

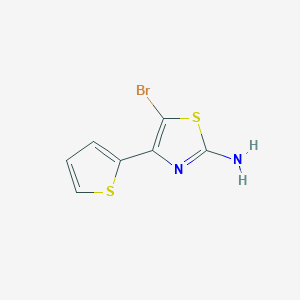

![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)

![N-[(6-phenylpyrimidin-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2609133.png)